methanone CAS No. 478030-65-8](/img/structure/B2803101.png)
[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](piperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C17H20N2O2S and a molar mass of 316.42 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone” consists of a thiazole ring attached to a methoxybenzyl group and a piperidino group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds closely related to "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone." For example, the synthesis of related substances to Iloperidone, highlighting the preparation and quality control of compounds with similar structural motifs, has been reported (Wang Jiangxi, 2014). Additionally, novel bioactive heterocycles have been synthesized, with their structures characterized through various techniques, such as X-ray diffraction, demonstrating the potential for developing compounds with specific biological activities (S. Benaka Prasad et al., 2018).
Antimicrobial and Antitumor Activity
Research has also explored the antimicrobial and antitumor potential of compounds structurally similar to "2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone." Studies have demonstrated the synthesis of new pyridine derivatives with variable and modest antimicrobial activity (N. Patel et al., 2011). Furthermore, compounds have been identified with significant in vitro growth inhibitory activity against a panel of human cancer cell lines, suggesting potential applications in cancer treatment (F. Lefranc et al., 2013).
Antitubercular Activity
The antitubercular activity of Mannich bases derived from similar structures has been evaluated, indicating that certain substitutions can enhance pharmacological activity against Mycobacterium tuberculosis (Naveen P.Badiger & I. M. Khazi, 2013).
Insecticidal Activity
Moreover, novel piperidine thiazole compounds have shown certain insecticidal activities, presenting another avenue of application for related compounds (Chengrong Ding et al., 2019).
Future Directions
Thiazole derivatives, including “2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone”, have shown potential in various fields due to their diverse biological activities . Future research could focus on exploring their potential uses in medicine, particularly in the treatment of diseases such as cancer, pain, Alzheimer’s disease, and other neurodegenerative disorders .
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-7-5-13(6-8-14)11-16-18-15(12-22-16)17(20)19-9-3-2-4-10-19/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBBOCUZWHQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxybenzyl)-1,3-thiazol-4-yl](piperidino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2803018.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)
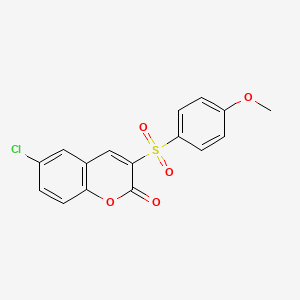
![2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2803022.png)
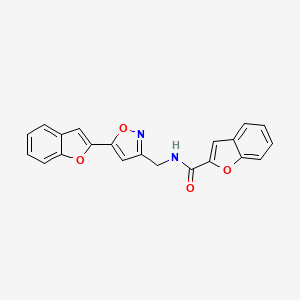
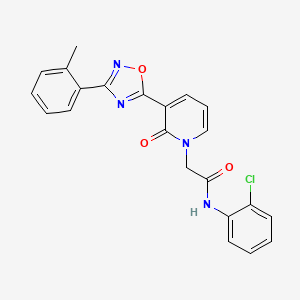
![3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2803026.png)
![1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2803028.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)
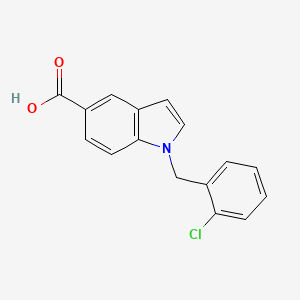

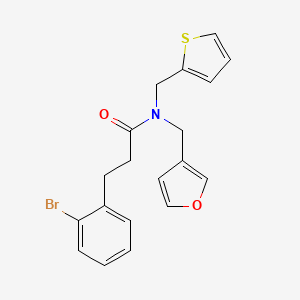
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2803039.png)